Obtusilin

Vue d'ensemble

Description

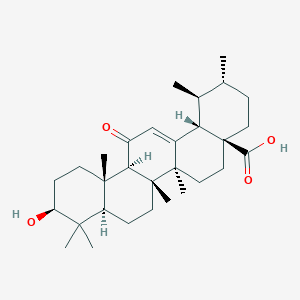

L'acide ursolique 11-céto est un composé triterpénoïde pentacyclique naturel. Il est dérivé de l'acide ursolique, que l'on trouve dans diverses plantes telles que les pommes, le thym et l'origan. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, anticancéreux et antidiabétiques .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Obtusilin is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

This compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction leads to a decrease in the conversion of cortisone to cortisol, thereby potentially influencing processes regulated by this hormone . Furthermore, this compound has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . By inhibiting HSD11B1, this compound can influence the balance of cortisone and cortisol, thereby affecting the steroid hormone biosynthesis pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, ursolic acid, showed that it is usually chemically modified to increase its bioavailability prior to administration due to its hydrophobic nature

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on HSD11B1 and its impact on cancer cells. By inhibiting HSD11B1, this compound can influence the balance of cortisone and cortisol in the body . In terms of its anti-cancer properties, this compound has been shown to inhibit the viability and proliferation of cancer cells, prevent their migration and metastasis, and induce their apoptosis .

Analyse Biochimique

Biochemical Properties

Obtusilin interacts with several enzymes and proteins. One of its primary targets is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1), where it acts as an inhibitor . This interaction plays a crucial role in various biochemical reactions, including steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability in A549, H460, H1299, and BEAS-2B cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activity of HSD11B1, which plays a key role in steroid hormone biosynthesis . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . Information on the product’s stability, degradation, and long-term effects on cellular function is still being investigated .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory and antioxidant properties

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'acide ursolique 11-céto implique généralement l'oxydation de l'acide ursolique. Une méthode courante consiste à utiliser le réactif de Jones (acide chromique dans l'acétone) pour oxyder le groupe hydroxyle en position C-11 en un groupe céto . La réaction est réalisée dans des conditions contrôlées pour assurer l'oxydation sélective de la position souhaitée.

Méthodes de production industrielle : La production industrielle de l'acide ursolique 11-céto implique souvent l'extraction de l'acide ursolique à partir de sources végétales suivie d'une modification chimique. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation. L'acide ursolique extrait est ensuite soumis à une oxydation à l'aide d'agents oxydants à l'échelle industrielle dans des conditions optimisées pour produire de l'acide ursolique 11-céto .

Analyse Des Réactions Chimiques

Types de réactions : L'acide ursolique 11-céto subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en un groupe hydroxyle.

Substitution : Le composé peut subir des réactions de substitution à différentes positions sur le squelette triterpénoïde.

Réactifs et conditions courants :

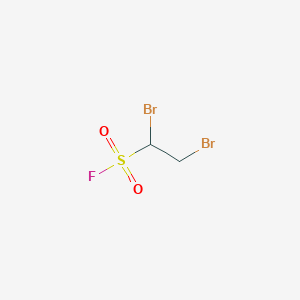

Oxydation : Réactif de Jones, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Agents halogénants, nucléophiles en conditions acides ou basiques.

Principaux produits formés :

Oxydation : Formation de dérivés triterpénoïdes plus oxydés.

Réduction : Conversion en acide ursolique 11-hydroxy.

Substitution : Divers composés triterpénoïdes substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres triterpénoïdes bioactifs.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques et son potentiel comme agent thérapeutique.

Médecine : Enquêté pour ses propriétés anti-inflammatoires, anticancéreuses et antidiabétiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

Le mécanisme d'action de l'acide ursolique 11-céto implique plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Inhibe l'activité du facteur nucléaire-kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK.

Antidiabétique : Inhibe l'enzyme 11β-hydroxystéroïde déshydrogénase de type 1 (11β-HSD1), qui joue un rôle dans le métabolisme du glucose et la sensibilité à l'insuline.

Comparaison Avec Des Composés Similaires

L'acide ursolique 11-céto est comparé à d'autres triterpénoïdes pentacycliques similaires tels que :

Acide ursolique : Le composé parent, connu pour sa large gamme d'activités biologiques.

Acide oléanolique : Un autre triterpénoïde présentant des propriétés anti-inflammatoires et anticancéreuses similaires.

Acide asiatique : Connu pour ses effets cicatrisants et anti-inflammatoires.

Acide bétulinique : Présente des propriétés anticancéreuses et anti-VIH.

Unicité : L'acide ursolique 11-céto est unique en raison de son groupe céto spécifique en position C-11, qui confère des activités biologiques distinctes par rapport à son composé parent, l'acide ursolique .

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

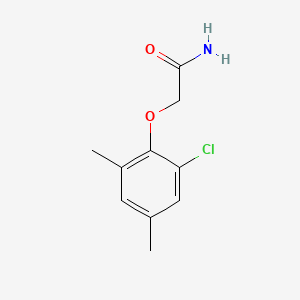

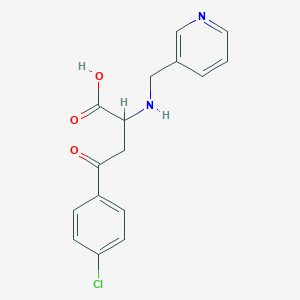

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)